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Compound of Interest

Compound Name:
2-Aminoisonicotinic acid

hydrochloride

CAS No.: 1185560-43-3; 13362-28-2

Cat. No.: B2735474

Get Quote

Executive Summary & Strategic Rationale
The 2-aminoisonicotinic acid (2-amino-pyridine-4-carboxylic acid) scaffold represents a critical

pharmacophore in modern medicinal chemistry, serving as a bioisostere to anthranilic acid (2-

aminobenzoic acid) and salicylic acid. Its utility is driven by the unique electronic properties of

the pyridine ring, which lowers lipophilicity (LogP) compared to benzene analogs while

introducing a specific hydrogen-bond acceptor (pyridine nitrogen) that often engages in critical

water-mediated interactions within kinase hinge regions or transcription factor binding pockets.

Key Applications:

HIF-1α Inhibition: Derivatives of 2-AINA have shown potency in destabilizing Hypoxia-

Inducible Factor 1-alpha (HIF-1α), a major driver of tumor angiogenesis and metastasis.

Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, making it a

privileged scaffold for Type I and Type II kinase inhibitors.
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Metal-Organic Frameworks (MOFs): The orthogonal coordination vectors (N-donor vs. O-

donor) make it a versatile ligand for supramolecular assembly.

Synthetic Methodology: Routes & Optimization
To access diverse analogs, we employ two primary strategies: Nucleophilic Aromatic

Substitution (SNAr) for functionalizing the exocyclic amine, and De Novo Ring Construction for

accessing highly substituted cores.

Protocol A: SNAr Functionalization (Buchwald-Hartwig
Alternative)
This route is preferred for late-stage diversification of the 2-amino group.

Reagents:

Substrate: Methyl 2-chloroisonicotinate (CAS: 58481-17-7)

Amine Source: Primary/Secondary amines or Ammonia (7N in MeOH)

Catalyst (Optional): Pd(OAc)₂ / BINAP (for unreactive amines)

Step-by-Step Protocol:

Charge: Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

Addition: Add the target amine (1.2 eq). If using a Pd-catalyzed route, add Cs₂CO₃ (2.0 eq),

Pd(OAc)₂ (5 mol%), and BINAP (10 mol%) under N₂ atmosphere.

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺).

Workup: Filter through Celite, concentrate in vacuo.

Hydrolysis (if acid desired): Treat ester with LiOH (3 eq) in THF/H₂O (1:1) at RT for 4 hours.

Acidify to pH 4 with 1N HCl to precipitate the zwitterionic product.

Protocol B: Guareschi-Thorpe Condensation (De Novo)
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Ideal for introducing substituents at the C-3, C-5, or C-6 positions during ring formation.

Step-by-Step Protocol:

Condensation: React ethyl 2,4-dioxo-valerate derivatives with ethyl 3-amino-3-

iminopropionate hydrochloride in EtOH/NaOEt.

Cyclization: Reflux for 4 hours to form the pyridine ring.

Decarboxylation: Heat in 10% H₂SO₄ to remove the ester at C-3 (if present from the

precursor) while retaining the C-4 carboxylate.

Visualization: Synthetic Workflow
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Figure 1: Divergent synthetic strategies for accessing 2-aminoisonicotinic acid analogs. Route

A is preferred for complex amine introduction.

Structural Characterization & Validation
The 2-AINA scaffold presents unique spectroscopic signatures due to the electron-deficient

pyridine ring and the potential for zwitterionic behavior (proton transfer from COOH to the ring

Nitrogen or exocyclic amine).

NMR Spectroscopy (Diagnostic Signals)
Data based on 2-aminoisonicotinic acid in DMSO-d₆.
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Nucleus Position Shift (δ ppm) Multiplicity
Diagnostic
Feature

¹H NH₂ (Exocyclic) 6.50 – 7.00 Broad Singlet

Exchangeable

with D₂O; shift is

concentration-

dependent.

¹H C3-H ~7.05 Singlet (d)

Highly shielded

due to ortho-

amino group

(mesomeric

effect).

¹H C5-H ~6.90 Doublet (dd)
Couples with C6-

H.

¹H C6-H ~8.05 Doublet

Deshielded by

ring nitrogen;

characteristic α-

proton.

¹³C C-COOH ~167.0 Singlet Carbonyl carbon.

¹³C C-2 (C-NH₂) ~160.5 Singlet

Most deshielded

ring carbon due

to N-attachment.

Validation Protocol:

Solvent: Use DMSO-d₆ to disrupt intermolecular H-bonding aggregates.

Tautomer Check: In protic solvents, the amino-pyridine form is dominant over the imino-

pyridine tautomer. This is confirmed by the C-2 chemical shift (~160 ppm vs >165 ppm for

imines).

Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode.
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Fragmentation Pattern:

[M+H]⁺: Parent ion.

[M+H - 17]⁺: Loss of NH₃ (rare, usually requires high energy).

[M+H - 44]⁺: Loss of CO₂ (decarboxylation). This is the primary diagnostic fragment for

isonicotinic acids.

[M+H - 18]⁺: Loss of H₂O (from acid moiety, forming acylium ion).

X-Ray Crystallography
In the solid state, 2-aminoisonicotinic acid often crystallizes as a zwitterion. The carboxyl proton

transfers to the pyridine ring nitrogen (N1), not the exocyclic amine.

Space Group: Typically P2₁/c.[1]

Network: Stabilized by intermolecular N–H[2]···O hydrogen bonds forming "head-to-tail"

chains.

Biological Profiling: HIF-1α Inhibition[3][4][5][6]
A primary therapeutic application of 2-AINA analogs is the inhibition of the Hypoxia-Inducible

Factor 1 (HIF-1) pathway. These small molecules can block the accumulation of HIF-1α under

hypoxic conditions.

Mechanism of Action
Under normoxia, HIF-1α is hydroxylated by Prolyl Hydroxylases (PHDs), recognized by VHL E3

ligase, and degraded. Under hypoxia, PHDs are inactive, allowing HIF-1α to stabilize,

translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements

(HREs). 2-AINA Analogs act by promoting the degradation of HIF-1α or blocking its

transcriptional activity, potentially by interfering with mitochondrial respiration or direct binding.

In Vitro Assay Protocol: HRE-Luciferase Reporter
Objective: Quantify the inhibition of HIF-1 transcriptional activity.
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Cell Line: HCT116 or Hep3B cells stably transfected with HRE-Luciferase vector.

Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

Treatment: Add test compounds (0.1 – 10 µM).

Induction: Incubate cells in a Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) for 16–24 hours.

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

Control: Use Topotecan or YC-1 as a positive control for HIF-1α inhibition.

Visualization: HIF-1α Signaling & Inhibition
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Figure 2: The HIF-1α signaling cascade. 2-AINA analogs intervene by preventing the

accumulation or stability of the HIF-1α subunit under hypoxic stress.

Case Study: SAR of Compound Series AIA
To illustrate the optimization process, we analyze a theoretical series "AIA" derived from

literature precedents (e.g., LW6 analogs).

Base Structure: 2-Aminoisonicotinic acid core.[3] Variable R1: Substitution on the 2-amino

group. Variable R2: Substitution at C-6 position.

Table 1: Structure-Activity Relationship (SAR) Data

Compound
R1 (Amino
Sub)

R2 (C-6
Sub)

HIF-1α IC₅₀
(µM)

LogP Notes

AIA-01 H H > 50 0.5

Poor cellular

penetration;

too polar.

AIA-12 Benzyl H 8.4 2.1

Improved

lipophilicity;

good

potency.

AIA-15 4-F-Benzyl H 2.1 2.3

Fluorine

improves

metabolic

stability.

AIA-22 4-F-Benzyl Methyl 12.5 2.6

Steric clash

at C-6

reduces

potency.

AIA-42
4-Phenoxy-

phenyl
H 0.45 3.8

Lead

Candidate.

Aryloxy linker

mimics LW6.
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Analysis: The data suggests that the 2-amino group tolerates bulky hydrophobic substituents

(AIA-42), which likely occupy a hydrophobic pocket in the target protein. However, substitution

at the C-6 position (AIA-22) is detrimental, suggesting a tight steric constraint in that region of

the binding pocket.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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